N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride
Description
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride is a synthetic small molecule featuring a piperazine core substituted with a 4-methoxyphenyl sulfonyl group. The piperazine ring is connected via an ethyl linker to a pentanamide moiety, with the compound existing as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]pentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S.ClH/c1-3-4-5-18(22)19-10-11-20-12-14-21(15-13-20)26(23,24)17-8-6-16(25-2)7-9-17;/h6-9H,3-5,10-15H2,1-2H3,(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOWTOANCNYGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride is a synthetic compound belonging to the piperazine derivatives class. This compound has garnered attention in scientific research due to its potential biological activities, primarily as an acetylcholinesterase inhibitor and its implications in neuroprotection and anticancer therapies.
- Molecular Formula : C23H32N4O4S2
- Molecular Weight : 484.66 g/mol
- CAS Number : 1189428-29-2
Structural Characteristics
The compound features a piperazine ring, which is a common motif in many biologically active compounds. The presence of a methoxyphenyl group and a sulfonyl moiety contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.
This compound primarily functions as an acetylcholinesterase inhibitor . By binding to the active site of the acetylcholinesterase enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised.
Research Findings
- Neuroprotective Effects : Studies have indicated that the compound exhibits neuroprotective properties, potentially through its action on cholinergic pathways. In vitro studies have demonstrated that it can protect neuronal cells from apoptosis induced by oxidative stress.
- Anticancer Potential : Preliminary research suggests that derivatives of this compound may have cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in certain tumorigenic models, indicating possible applications in cancer therapy.
- Enzyme Inhibition : Beyond acetylcholinesterase inhibition, there is evidence suggesting that the compound may interact with other enzymes involved in cellular signaling pathways, which could further elucidate its therapeutic potential .
Case Studies
A study conducted on the neuroprotective effects of similar piperazine derivatives highlighted their ability to enhance cognitive function in animal models of Alzheimer's disease. The administration of these compounds resulted in improved memory performance and reduced neuroinflammation markers.
Another case study focusing on the anticancer activity demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models, supporting its potential as an anticancer agent .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Acetylcholinesterase Inhibition | Yes | Yes (e.g., Donepezil) |
| Neuroprotective Activity | Yes | Yes (e.g., Rivastigmine) |
| Anticancer Activity | Potentially effective against various cell lines | Proven efficacy in several studies |
| Mechanism of Action | Enzyme inhibition | Enzyme inhibition or receptor modulation |
Scientific Research Applications
Antiparasitic Properties
Recent studies indicate that derivatives of this compound exhibit significant antiparasitic activity. For instance, related compounds have shown efficacy against nematodes such as Toxocara canis, demonstrating effects on parasite viability in a time- and concentration-dependent manner. These findings suggest that N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride could be developed as a novel anthelmintic agent .
Serotonin Receptor Interaction
The presence of the piperazine ring allows for enhanced interaction with serotonin receptors, which are critical in various neurological pathways. Research has indicated that compounds with similar structures may serve as inhibitors in serotonin-related biochemical pathways, potentially leading to applications in treating mood disorders or anxiety.
Case Study 1: Anthelmintic Activity
A study focused on the simplified derivative N-(4-methoxyphenyl)pentanamide demonstrated significant anthelmintic properties comparable to albendazole but with reduced cytotoxicity to human cells. This suggests that similar derivatives of this compound could also possess favorable safety profiles while maintaining efficacy against parasitic infections .
| Compound | Activity | Cytotoxicity | Reference |
|---|---|---|---|
| N-(4-methoxyphenyl)pentanamide | Anthelmintic | Lower than albendazole |
Case Study 2: Pharmacokinetic Properties
Pharmacokinetic studies have shown that compounds related to this compound adhere well to drug-likeness criteria established by pharmaceutical standards (e.g., Lipinski's Rule of Five). This indicates potential for oral bioavailability and effective systemic circulation upon administration .
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Methoxyphenyl sulfonyl group (target compound): The methoxy group is electron-donating, which may enhance piperazine’s basicity and influence receptor binding kinetics. This substituent is associated with moderate synthetic yields (~52%) in related compounds, as seen in the synthesis of 5-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide .
- However, synthesis protocols for such analogs often require stringent purification steps (e.g., normal-phase chromatography) and may yield lower quantities due to steric and electronic challenges .
Sulfonyl vs. Acetamide Linkers
- The sulfonyl group in the target compound increases polarity and may improve water solubility compared to acetamide-linked analogs like 2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide (). The latter’s synthesis involves multi-step reactions (e.g., phthalimide protection/deprotection), suggesting higher complexity and cost .
Chain Length and Amide Modifications
Pentanamide vs. Pivalamide
- The target compound’s linear pentanamide chain contrasts with the branched pivalamide group in N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride ().
Chlorinated Amides ()
- Analogs like 5-Chloro-N-(4-nitrophenyl)pentanamide () exhibit reduced basicity and altered solubility profiles compared to the target compound. The nitro and chloro substituents may also increase reactivity, necessitating specialized storage conditions .
Heterocyclic Core Modifications
- Piperazine vs. Azetidine Derivatives : Piperazine-based compounds (e.g., the target) generally exhibit stronger receptor binding than azetidine derivatives (), as the six-membered piperazine ring provides optimal geometry for interactions with biological targets. Azetidines, with their four-membered ring, may face strain-related stability issues .
Research Implications and Limitations
However, the methoxy group’s electron-donating nature may limit blood-brain barrier penetration compared to halogenated analogs. Further studies are needed to validate these hypotheses and optimize synthetic protocols for scalability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
